2-(5-Isopropyl-1H-indol-3-yl)ethanamine

Serotonin receptor pharmacology 5-HT1D agonist screening Structure-activity relationship

Procure 2-(5-Isopropyl-1H-indol-3-yl)ethanamine for unmatched 5-HT1D affinity (Ki 1.10 nM) — 15-fold more potent than sumatriptan. The free primary amine enables direct coupling to fluorescent dyes, biotin, or chelators for PET/SPECT probes, a critical advantage absent in N,N-dialkyl analogs. Its distinct 5-isopropyl group ensures unambiguous LC-MS/MS chromatographic resolution. Available as ≥95% yellow-to-brown oil/semi-solid. Essential for radioligand displacement assays, receptor occupancy studies, and structure-based drug design.

Molecular Formula C13H18N2
Molecular Weight 202.3 g/mol
CAS No. 156941-71-8
Cat. No. B3106194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Isopropyl-1H-indol-3-yl)ethanamine
CAS156941-71-8
Molecular FormulaC13H18N2
Molecular Weight202.3 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)NC=C2CCN
InChIInChI=1S/C13H18N2/c1-9(2)10-3-4-13-12(7-10)11(5-6-14)8-15-13/h3-4,7-9,15H,5-6,14H2,1-2H3
InChIKeyYKOUFPQHZNOHEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Isopropyl-1H-indol-3-yl)ethanamine (CAS 156941-71-8): A High-Affinity 5-HT1D Tryptamine Ligand for Serotonin Receptor Procurement


2-(5-Isopropyl-1H-indol-3-yl)ethanamine is a 5-alkyl-substituted tryptamine that acts as a potent ligand at the serotonin 5-HT1D receptor. It is commercially available as a yellow-to-brown sticky oil or semi-solid, typically at ≥95% purity . The compound is listed in authoritative chemical databases under ChEMBL ID CHEMBL150798 and has a primary amine side chain that distinguishes it from N,N-dialkyl tryptamine analogs .

Why 5‑Alkyltryptamine Analogs Cannot Be Interchanged Without 5‑HT1D Affinity Loss


The 5‑position alkyl substituent on the tryptamine scaffold exerts a profound influence on 5‑HT1D receptor binding affinity. Even small changes in alkyl chain length lead to measurable differences in Ki values, as demonstrated by the 3.4‑fold affinity drop when moving from the isopropyl to the ethyl analog . This structure–activity relationship means that substituting 2‑(5‑isopropyl‑1H‑indol‑3‑yl)ethanamine with a closely related 5‑alkyltryptamine will directly alter the pharmacological profile, making generic substitution unreliable for research or procurement purposes.

Quantitative Differentiation Evidence for 2‑(5‑Isopropyl‑1H‑indol‑3‑yl)ethanamine


3.4‑Fold Higher 5‑HT1D Binding Affinity Compared to the 5‑Ethyl Analog

In cloned human 5‑HT1D receptor binding assays, 2‑(5‑isopropyl‑1H‑indol‑3‑yl)ethanamine exhibits a Ki of 1.10 nM , whereas the closest structural analog, 2‑(5‑ethyl‑1H‑indol‑3‑yl)ethanamine, shows a Ki of 3.70 nM under comparable conditions . This represents a 3.4‑fold improvement in affinity attributable solely to the isopropyl vs. ethyl substitution at the indole 5‑position.

Serotonin receptor pharmacology 5-HT1D agonist screening Structure-activity relationship

15‑Fold Higher 5‑HT1D Affinity Compared to the Clinical Migraine Medication Sumatriptan

When evaluated against the clinically approved 5‑HT1D agonist sumatriptan, 2‑(5‑isopropyl‑1H‑indol‑3‑yl)ethanamine demonstrates a 15.5‑fold higher binding affinity at the same target (Ki = 1.10 nM vs. 17 nM) . This affinity difference emphasizes the compound’s potential as a high‑potency reference standard or starting point for next‑generation anti‑migraine drug discovery.

Migraine research 5-HT1D agonist potency Receptor binding comparison

Unsubstituted Primary Amine Side Chain Enables Versatile Conjugation Chemistry

Unlike N,N‑dimethyltryptamine derivatives (e.g., 5‑isopropyl‑DMT) that lack a free primary amine, 2‑(5‑isopropyl‑1H‑indol‑3‑yl)ethanamine possesses a terminal –CH₂CH₂NH₂ group suitable for carbodiimide-mediated coupling, reductive amination, or installation of chelators/fluorophores . This structural feature permits direct bioconjugation without the need for functional group interconversion, a practical advantage that many tertiary‑amine analogs cannot offer.

Bioconjugation Positron emission tomography Chemical biology tools

High‑Value Application Scenarios for 2‑(5‑Isopropyl‑1H‑indol‑3‑yl)ethanamine


5‑HT1D Receptor Positive Control in Radioligand Binding Assays

The compound’s 1.10 nM Ki at human 5‑HT1D makes it an excellent high‑affinity positive control for radioligand displacement experiments. Its 3.4‑fold advantage over the 5‑ethyl analog and 15‑fold advantage over sumatriptan provide a wide dynamic range for assay validation and receptor occupancy studies .

Scaffold for Next‑Generation Anti‑Migraine Drug Design

Researchers developing novel 5‑HT1D agonists can use the isopropyl‑substituted tryptamine as a potency benchmark. The compound’s simple structure and high affinity, combined with a free primary amine for medicinal chemistry optimization, make it an attractive starting point for structure‑based drug design campaigns .

Reactive Intermediate for Affinity Probe and Radiotracer Synthesis

The primary amine side chain allows chemists to directly couple the compound to fluorescent dyes, biotin, or chelating agents for PET/SPECT imaging. This capability is absent in N,N‑dialkyl tryptamines, making procurement of this specific compound essential for constructing targeted molecular probes .

Calibration Standard in Analytical and Forensic Chemistry

Due to its defined purity (≥95% from Sigma‑Aldrich) and unique structural signature, the compound can serve as a certified reference material for method development in LC‑MS/MS or GC‑MS detection of tryptamine derivatives. Its distinct 5‑isopropyl group ensures unambiguous chromatographic resolution from other 5‑alkyltryptamines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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